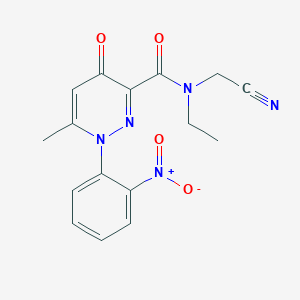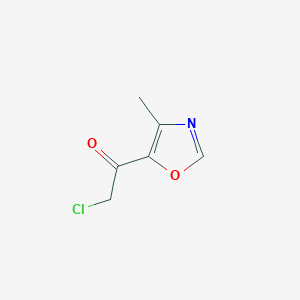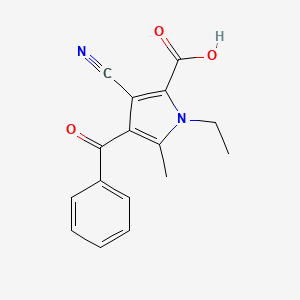![molecular formula C26H31N3O3S B2438301 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide CAS No. 878055-77-7](/img/structure/B2438301.png)
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide, also known as AITC, is a synthetic compound that has been widely studied for its potential therapeutic applications. AITC belongs to the class of indole-based compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a critical role in regulating inflammation and immune responses. 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide can modulate a range of biochemical and physiological processes. 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has been shown to possess anti-microbial properties, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research. 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has also been extensively studied, and its biological activities have been well characterized. However, one limitation of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide. One area of research could focus on the development of novel derivatives of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide with improved potency and selectivity. Another area of research could investigate the potential of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies could explore the mechanisms underlying the anti-inflammatory and anti-cancer effects of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide, which could lead to the development of new therapies.
Synthesemethoden
The synthesis of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole-3-thiol in the presence of a base to yield the final product, 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide. The synthesis of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has been extensively studied and optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has been the subject of numerous studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide. Studies have shown that 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide can inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which can lead to tissue damage and inflammation. 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-2-32-23-14-8-6-12-21(23)27-25(30)19-33-24-17-29(22-13-7-5-11-20(22)24)18-26(31)28-15-9-3-4-10-16-28/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHZVPBLGWXGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

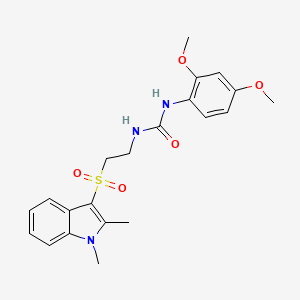
![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)
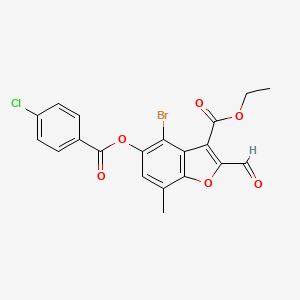

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
![Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)benzoate](/img/structure/B2438229.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2438230.png)

![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)
![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)
